molecular formula C26H23N3O5S B15041244 (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one

Cat. No.: B15041244
M. Wt: 489.5 g/mol
InChI Key: LFBMBXPCPHNETN-OYKKKHCWSA-N
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Description

The compound (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with various functional groups that may enhance its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source under acidic or basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between an aldehyde and the thiazolidinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antiviral agents.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups may allow it to bind to active sites or to interfere with biological pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, which also exhibit a range of biological activities. Similar compounds include:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidin-4-one: Exhibits antimicrobial and anticancer activities.

    Benzylidene-thiazolidinone: Studied for its potential as an anti-inflammatory agent.

The unique combination of functional groups in This compound may confer distinct properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

(5Z)-2-(3,5-dimethylphenyl)imino-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23N3O5S/c1-16-10-17(2)12-20(11-16)27-26-28-25(30)24(35-26)14-19-6-9-22(23(13-19)33-3)34-15-18-4-7-21(8-5-18)29(31)32/h4-14H,15H2,1-3H3,(H,27,28,30)/b24-14-

InChI Key

LFBMBXPCPHNETN-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)/S2)C

Canonical SMILES

CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OC)S2)C

Origin of Product

United States

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